molecular formula C18H16N4OS2 B2445081 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 390748-36-4

3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2445081
CAS No.: 390748-36-4
M. Wt: 368.47
InChI Key: RDIRENVLHXJZKT-UHFFFAOYSA-N
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Description

3-{[4-(2-Phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a sophisticated synthetic small molecule designed for advanced pharmacological and chemical research. This compound features a unique hybrid structure, integrating a 1,3-benzothiazol-2-one moiety with a 4H-1,2,4-triazole ring system bearing a sulfanyl (thiol) group. This molecular architecture is of significant interest in medicinal chemistry, particularly in the design and development of novel enzyme inhibitors and receptor modulators. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and ability to participate in key hydrogen bonding interactions within biological targets. The presence of the sulfanyl group offers a reactive handle for further chemical derivatization, such as forming disulfide bonds or performing nucleophilic substitutions, making this compound a valuable building block in synthetic chemistry programs. Researchers can utilize this chemical entity as a key intermediate in the synthesis of more complex molecules or as a core scaffold for generating combinatorial libraries aimed at probing biological pathways. Its structural characteristics suggest potential for application in high-throughput screening assays to identify new leads for various therapeutic areas. This product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[[4-(2-phenylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS2/c23-18-22(14-8-4-5-9-15(14)25-18)12-16-19-20-17(24)21(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIRENVLHXJZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NNC2=S)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactionsThe final step often involves the attachment of the phenylethyl and sulfanyl groups under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl group (-SH) attached to the triazole ring acts as a nucleophile, enabling substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (e.g., K₂CO₃/DMF) to form thioether derivatives.

  • Aryl Substitution : Participates in nucleophilic aromatic substitution with electron-deficient aryl halides (e.g., 4-chloronitrobenzene) under reflux in polar aprotic solvents.

Table 1: Nucleophilic Substitution Conditions and Outcomes

ReagentConditionsProductYield
CH₃IK₂CO₃, DMF, 60°C, 6hS-Methylated triazole derivative78%
4-ClC₆H₄NO₂DMSO, 80°C, 12hAryl-substituted triazole65%

Oxidation Reactions

The sulfanyl group is susceptible to oxidation:

  • Formation of Disulfides : Treatment with mild oxidizing agents (e.g., I₂/EtOH) yields disulfide-linked dimers.

  • Sulfoxide/Sulfone Formation : Strong oxidants like H₂O₂ or mCPBA convert -SH to sulfinic (-SO₂H) or sulfonic (-SO₃H) groups.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductApplication
I₂ (0.1 eq)Ethanol, RT, 2hDisulfide dimerStabilization of thiol groups
H₂O₂ (30%)Acetic acid, 50°C, 4hBenzothiazole sulfoxideEnhanced solubility

Condensation Reactions

The benzothiazol-2-one ring undergoes condensation with aldehydes or amines:

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in acidic conditions to form imine-linked derivatives.

  • Amide Coupling : Condenses with primary amines (e.g., aniline) via carbodiimide-mediated coupling.

Table 3: Condensation Reactions

ReactantCatalystProductYield
C₆H₅CHOHCl, EtOH, refluxSchiff base derivative82%
C₆H₅NH₂EDC, DCM, RTAmide-functionalized benzothiazole70%

Ring-Opening and Hydrolysis

The benzothiazol-2-one moiety undergoes hydrolysis under basic conditions:

  • Base-Mediated Hydrolysis : Treatment with NaOH (10%) at 80°C cleaves the ring to form a mercaptoaniline derivative.

Reduction Reactions

The triazole ring remains stable under standard reduction conditions, but the sulfanyl group can be reduced:

  • Thiol to Thiolate : NaBH₄ in ethanol reduces disulfide bonds to regenerate -SH groups .

Biological Activity and Reaction Implications

The compound’s antibacterial activity is linked to its ability to inhibit DNA gyrase, a mechanism enhanced by sulfanyl oxidation products . Derivatives with methylated sulfanyl groups show reduced activity, underscoring the importance of the free -SH group .

Key Reaction Insights

  • Sulfanyl Reactivity : Central to alkylation, oxidation, and dimerization pathways.

  • Benzothiazole Stability : Resists harsh conditions but undergoes hydrolysis in strong bases.

  • Triazole Inertness : The 1,2,4-triazole ring remains intact under most conditions, serving as a stable scaffold .

Experimental data emphasize controlled conditions (temperature, solvent, catalyst) for optimal yields . Analytical techniques like NMR and HPLC are critical for monitoring reaction progress.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens. Studies have shown that related compounds can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. The compound's structure may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting that this compound could be explored further for its anticancer potential .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been documented. Compounds with similar structures have been shown to reduce inflammation in various models, indicating that this compound might possess similar activities. This aspect is particularly relevant for developing treatments for inflammatory diseases .

Fungicides

Triazole compounds are widely used as fungicides in agriculture due to their ability to inhibit fungal growth. The compound may be evaluated for its efficacy as a fungicide against various crop pathogens, potentially offering a new option for disease management in agricultural practices .

Plant Growth Regulators

Some triazole derivatives have been shown to influence plant growth and development positively. This compound could be studied for its role as a plant growth regulator, enhancing crop yields and stress resistance under adverse environmental conditions .

Polymer Chemistry

The unique structure of this compound makes it a candidate for incorporation into polymers or composite materials. Its potential thermal stability and chemical resistance can enhance the properties of materials used in various applications, including coatings and packaging .

Photovoltaic Applications

There is ongoing research into the use of organic compounds in photovoltaic cells. The electronic properties of triazole derivatives could be harnessed to improve the efficiency of solar cells, making them an area of interest for future studies .

Case Study 1: Antimicrobial Efficacy

A study investigated a series of triazole derivatives similar to the compound discussed here for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial activity, suggesting that structural variations can lead to improved efficacy .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a range of triazole derivatives and evaluated their effects on cancer cell lines. The findings revealed that some compounds induced significant cytotoxicity, correlating with their ability to inhibit specific cancer-related pathways .

Mechanism of Action

The mechanism of action of 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The triazole ring and benzothiazole core can interact with enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one lies in its combination of structural features, which confer specific chemical reactivity and biological activity.

Biological Activity

The compound 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one represents a novel class of triazole derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H19N3S2O\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{S}_{2}\text{O}

This structure features a benzothiazole moiety linked to a triazole ring, which is known for its pharmacological significance.

Biological Activity Overview

Triazole derivatives are widely recognized for their antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one include:

  • Antimicrobial Activity : Research indicates that triazole compounds exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
  • Anticancer Potential : Triazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Some triazoles demonstrate anti-inflammatory properties, which could be beneficial in treating conditions where inflammation plays a critical role .

The mechanism by which 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors. The presence of the triazole ring may allow for interaction with specific enzymes involved in microbial metabolism or cancer cell proliferation .
  • Receptor Modulation : The compound may also modulate receptor activity within cancer or inflammatory pathways, influencing cellular responses to external stimuli .

Table 1: Biological Activities of Triazole Derivatives

Activity TypeEfficacy ObservedReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxic to MCF7 and HCT116 cells
Anti-inflammatoryReduced inflammation in murine models

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various triazole derivatives, 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one was tested against a panel of bacterial strains. The results indicated significant inhibition zones comparable to standard antibiotics.

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that this compound induces apoptosis in MCF7 breast cancer cells via the intrinsic apoptotic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells post-treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux in ethanol or methanol .
  • Step 2 : Introduction of the 2-phenylethyl group via nucleophilic substitution or alkylation, often using potassium carbonate as a base in dimethylformamide (DMF) .
  • Step 3 : Functionalization of the benzothiazol-2-one moiety through condensation reactions, requiring precise temperature control (60–80°C) and anhydrous conditions .
    • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Identifies proton environments (e.g., aromatic protons in benzothiazole at δ 7.2–8.0 ppm, triazole protons at δ 8.1–8.5 ppm) .
  • 13C NMR : Confirms carbon frameworks, including carbonyl (C=O) at ~170 ppm and thiocarbonyl (C=S) at ~120 ppm .
    • Infrared (IR) Spectroscopy : Detects functional groups (e.g., N–H stretch at 3200–3400 cm⁻¹, C=S stretch at 650–750 cm⁻¹) .
    • Mass Spectrometry (MS) : Validates molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns confirming substituent connectivity .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
  • Anticancer Potential : Evaluate cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Screening : Measure inhibition of COX-1/COX-2 enzymes using ELISA kits .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, crystallographic data from SHELXL can confirm bond lengths/angles in the triazole-benzothiazole junction .
  • Dynamic NMR Studies : Investigate tautomerism or conformational flexibility in solution (e.g., triazole-thione vs. thiol tautomers) by variable-temperature NMR .
  • Computational Validation : Compare experimental spectra with density functional theory (DFT)-simulated spectra (e.g., using Gaussian 09) .

Q. What strategies optimize synthetic yield and purity for scale-up?

  • Reaction Engineering :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yield .
  • Employ flow chemistry for continuous production, ensuring consistent temperature/pH control .
    • Purification : Optimize solvent systems for recrystallization (e.g., DMSO/water for polar intermediates) .
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in triazole formation .

Q. How can computational methods predict biological targets or mechanisms?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2, EGFR kinase). For example, the benzothiazole moiety may bind to hydrophobic pockets via π-π stacking .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability in physiological conditions (e.g., water box with NaCl) .

Q. How to address polymorphism in crystallographic studies?

  • Crystallization Screening : Test solvent combinations (e.g., chloroform/methanol) and slow evaporation techniques to obtain single crystals .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to refine datasets from twinned crystals .
  • Hirshfeld Surface Analysis : Compare polymorphs by analyzing intermolecular interactions (e.g., S···H contacts in thiourea derivatives) .

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